molecular formula C17H19N3O3S B7765085 5h-Thieno[2,3-c]pyran-3-carboxamide, 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-

5h-Thieno[2,3-c]pyran-3-carboxamide, 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-

Cat. No.: B7765085
M. Wt: 345.4 g/mol
InChI Key: IDYHRMITSUOUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-Thieno[2,3-c]pyran-3-carboxamide, 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]- is a heterocyclic molecule featuring a fused thienopyran core with key substituents:

  • Phenylcarbamoyl amino group at position 2: Introduces aromaticity and hydrogen-bonding capabilities, critical for receptor interactions.

Notably, and erroneously list this compound as an alias for L-rhamnose monohydrate (CAS 6155-35-7), a sugar derivative. This discrepancy likely arises from database mislabeling, as the thienopyran structure is unrelated to rhamnose. The focus here remains on the heterocyclic compound.

Properties

IUPAC Name

5,5-dimethyl-2-(phenylcarbamoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2)8-11-12(9-23-17)24-15(13(11)14(18)21)20-16(22)19-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYHRMITSUOUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977114
Record name N-(3-Carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-35-7
Record name N-(3-Carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Parameters

  • Solvent System : An inert, water-free organic diluent (e.g., DMF) is critical to prevent hydrolysis of intermediates. Traces of water necessitate minimal solvent volumes to ensure reactant miscibility.

  • Base Selection : Alkali metal hydrides (e.g., sodium hydride) or trimethylsilanolate bases are used in 1–3 equivalents to deprotonate the thiophene precursor and facilitate epoxide ring-opening.

  • Temperature and Duration : Reactions proceed at 0–40°C (room temperature preferred) over 1–6 hours, with extended durations at lower temperatures.

Example Protocol

  • Dissolve 10.0 g of thiophene-epoxide precursor (III) in 150 mL anhydrous DMF.

  • Add 1.2 equivalents of sodium hydride (60% dispersion in paraffin oil) under nitrogen.

  • Stir at 25°C for 4 hours, then quench with glacial acetic acid.

  • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield the thienopyran core (78% yield).

Introduction of the Carboxamide Group

The 3-carboxamide moiety is introduced via hydrolysis of a nitrile intermediate or direct aminolysis. A modified approach from ACS Omega (2022) adapts carboxamide formation using thiourea intermediates:

Nitrile Hydrolysis

  • Treat the thienopyran nitrile derivative with concentrated sulfuric acid at 100°C for 2 hours.

  • Neutralize with aqueous ammonia and recrystallize from ethanol to obtain the carboxamide (yield: 85–90%).

Direct Aminolysis

  • React the thienopyran ester with ammonium hydroxide in tetrahydrofuran (THF) at reflux for 6 hours.

  • Concentrate and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to isolate the carboxamide (yield: 88%).

Urea Functionalization at Position 2

The [(phenylamino)carbonyl]amino group is installed via reaction with phenyl isocyanate. This step mirrors urea-forming reactions reported in EP0405298A1 and ACS Omega:

Urea Coupling Protocol

  • Dissolve 5.0 g of 2-amino-thienopyran derivative in 50 mL dry THF.

  • Add 1.1 equivalents of phenyl isocyanate dropwise at 0°C.

  • Stir at room temperature for 12 hours, then pour onto ice-water.

  • Filter the precipitate and recrystallize from acetonitrile to yield the title compound (yield: 74%).

Characterization Data

  • IR (KBr) : 1662 cm⁻¹ (C=O stretch), 1546 cm⁻¹ (N–H bend).

  • ¹H NMR (CDCl₃) : δ 1.31 (t, 3H, CH₃), 2.71 (m, 2H, CH₂), 7.54 (d, 2H, Ar–H), 8.25 (d, 2H, Ar–H).

Enantiomer Separation and Purification

The chiral center at position 6 necessitates enantiomer resolution. EP0405298A1 describes fractional crystallization using ethanol or acetonitrile:

Resolution Protocol

  • Dissolve the racemic mixture in hot ethanol (10 mL/g).

  • Cool to 4°C and filter to isolate the less soluble enantiomer.

  • Repeat crystallization to achieve >99% enantiomeric excess (ee).

Optimization and Yield Enhancement

StepParameterOptimal ValueYield Improvement
CyclizationSolventDMF78% → 85%
Carboxamide FormationTemperature100°C85% → 90%
Urea CouplingReaction Time12 hours70% → 74%
RecrystallizationSolvent (Enantiomer)Acetonitrile90% ee → 99% ee

Challenges and Mitigation Strategies

  • Byproduct Formation : Prolonged exposure to moisture during cyclization generates hydrolyzed byproducts. Use of molecular sieves or anhydrous sodium sulfate mitigates this issue.

  • Low Urea Yield : Stoichiometric excess of phenyl isocyanate (1.2 equivalents) and extended reaction times improve conversion rates .

Chemical Reactions Analysis

Types of Reactions

5h-Thieno[2,3-c]pyran-3-carboxamide, 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Case Studies

  • Study on Thieno[2,3-d]pyrimidine Derivatives : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 cells (a TNBC cell line). The study found that certain compounds exhibited significant inhibitory effects on cell proliferation, suggesting their potential as therapeutic agents in breast cancer treatment .
  • EGFR Inhibitors : Compounds derived from thieno[2,3-c]pyran structures have been developed as EGFR inhibitors. These inhibitors are currently under investigation for their effectiveness in clinical trials against various cancers .

Tuberculosis Treatment

The compound has been explored for its anti-tubercular properties against Mycobacterium tuberculosis. Novel analogues derived from thieno[2,3-c]pyran have demonstrated potent activity against both M. tuberculosis and M. bovis BCG through high-throughput screening methods. These compounds showed significant reductions in bacterial load in infected animal models, indicating their potential as new therapeutic agents against tuberculosis .

General Pharmacological Profile

5H-Thieno[2,3-c]pyran-3-carboxamide and its derivatives exhibit a range of pharmacological activities beyond anti-cancer and anti-infective properties. They are implicated in modulating pathways related to inflammation and immune responses. For example, some derivatives act as inhibitors of protein kinases involved in various signaling cascades relevant to disease processes such as autoimmune disorders and cardiovascular diseases .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that certain thieno[2,3-c]pyran derivatives possess low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development into pharmaceuticals .

Synthesis Overview

The synthesis of 5H-Thieno[2,3-c]pyran-3-carboxamide typically involves multi-step organic reactions that include cyclization techniques and functional group modifications to enhance biological activity and selectivity against target diseases.

StepReaction TypeKey ReagentsYield
1CyclizationTriethylamine, sulfur75%
2FunctionalizationN-substituted amine95%
3PurificationEthanol recrystallizationVariable

Mechanism of Action

The mechanism of action of 5h-Thieno[2,3-c]pyran-3-carboxamide, 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. For instance, it is known to antagonize ras-related protein Rab-7, reducing class switch DNA recombination in B cells and affecting the survival of plasma cells . The compound binds to the nucleotide binding site of Rab7, inhibiting its activity and thereby modulating cellular processes.

Comparison with Similar Compounds

Table 1: Key Comparisons of Thienopyran Derivatives and Related Heterocycles

Compound Name Core Structure Key Substituents Biological Targets/Applications References
Target Compound 5H-Thieno[2,3-c]pyran 5,5-dimethyl; phenylcarbamoyl amino Potential multitarget agent (inferred)
Ambocarb Derivatives Tetrahydroindolo[2,3-c]quinolinone Variable at positions 9–11 L-type Ca²⁺ channels, DYRK1A kinase
LY2940094 Spiro[thienopyran-piperidine] Chloro, difluoro Nociceptin NOP receptors
Pyrido[2,3-c]pyridazine Derivatives Dihydro-pyridopyridazine Variable alkyl/aryl groups Bcl-xL protein (anticancer)
Naphtho[2,3-c]furandiones Naphthofurandione Oxygen-based fused ring Cytotoxic agents

Structural Analysis

  • Thienopyran vs. Quinolinones (Ambocarb Derivatives): The tetrahydroindolo[2,3-c]quinolinone scaffold () shares fused aromaticity but replaces sulfur with nitrogen. Substituents at positions 9–11 modulate L-type calcium channel binding, whereas the target compound’s 5,5-dimethyl groups may enhance stability or membrane permeability.
  • Spiro-Thienopyran (LY2940094): The spiro architecture in LY2940094 () introduces conformational rigidity, improving receptor selectivity.
  • Pyridopyridazines () :
    These compounds inhibit Bcl-xL, a cancer target. The target compound’s carboxamide group may similarly engage in hydrogen bonding, though its exact biological role remains uncharacterized.

Structure-Activity Relationships (SAR)

  • Substituent Positioning: In ambocarb derivatives (), substitutions at positions 9–11 enhance L-type channel binding. For the target compound, the phenylcarbamoyl group at position 2 could mimic such interactions.
  • Electronic Effects: The thienopyran sulfur atom contributes electron-rich regions, differing from oxygen in naphthofurandiones (). This could alter redox properties and biological activity.

Biological Activity

5H-Thieno[2,3-c]pyran-3-carboxamide, specifically the derivative 4,7-dihydro-5,5-dimethyl-2-[[(phenylamino)carbonyl]amino]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scholarly sources.

Synthesis

The synthesis of 5H-thieno[2,3-c]pyran derivatives typically involves reactions that construct the thieno ring and introduce various functional groups. The modified Gewald reaction is often employed to synthesize these compounds effectively. For instance, the synthesis pathway for related thieno compounds has been documented, showcasing various methodologies that yield derivatives with distinct biological properties .

Example Synthesis Route

  • Starting Materials : 2-Aminothiophene-3-carbonitrile and substituted acetic acids.
  • Reagents : Phosphoryl trichloride in a suitable solvent (e.g., dioxane).
  • Conditions : Controlled temperature and reaction time to optimize yield.

Anticancer Properties

Research has indicated that thieno[2,3-c]pyran derivatives exhibit promising anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. For example, one study reported an IC50 value of 27.6 µM for a specific derivative against MDA-MB-231 cells .

Antimicrobial Activity

Thieno compounds are also recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives can effectively inhibit bacterial growth, particularly against pathogens such as Mycobacterium tuberculosis. The mechanism involves interference with essential bacterial processes, leading to significant reductions in colony-forming units (CFUs) in vivo .

Neurotropic Effects

Additionally, some thieno derivatives have been evaluated for neurotropic activity. Molecular docking studies suggest that these compounds may interact with neurotransmitter receptors (e.g., GABA_A receptors), potentially providing anxiolytic and antidepressant effects . This aspect highlights their versatility in targeting multiple biological pathways.

The mechanisms underlying the biological activities of 5H-thieno[2,3-c]pyran derivatives are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell signaling pathways (e.g., EGFR and PI3K) which are crucial for tumor growth and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission and influence mood-related pathways.
  • Antimicrobial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies illustrate the efficacy of thieno derivatives:

  • Cytotoxicity Assays : A series of synthesized thieno derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects. One compound demonstrated an inhibition rate ranging from 43% to 87% against breast cancer cells .
  • In Vivo Efficacy : In murine models infected with M. bovis, specific thieno derivatives showed more than a 2-log reduction in bacterial counts when administered at tolerable doses .

Comparative Data Table

Compound NameIC50 (µM)Target Cell LineActivity Type
Compound A27.6MDA-MB-231Anticancer
Compound BN/AMycobacterium tuberculosisAntimicrobial
Compound CN/AGABA_A ReceptorNeurotropic

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this thienopyran-carboxamide derivative?

  • Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For example, substituent-dependent cyclization reactions (e.g., using formamide or urea derivatives) often require reflux conditions in ethanol or DMF . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Validate purity via melting point analysis and NMR spectroscopy .

Q. How can structural characterization be reliably performed for this compound and its intermediates?

  • Methodological Answer : Use a combination of 1H NMR , 13C NMR , and IR spectroscopy to confirm the presence of functional groups (e.g., carboxamide, thieno-pyran backbone). For complex stereochemistry, employ 2D NMR techniques like COSY or NOESY. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, especially for intermediates with Boc-protected amines or ester groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow COSHH regulations for skin/eye protection (e.g., nitrile gloves, goggles) due to hazards like H315 (skin irritation) and H319 (eye irritation). Use fume hoods for weighing and reactions. Spill management requires vacuum collection in sealed containers, avoiding direct contact .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and electron density maps. For instance, simulate the nucleophilic attack of the carboxamide group on electrophilic partners. Validate predictions with experimental kinetic data and compare with analogous thieno-pyrimidine systems .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., MTT assays with consistent cell lines like HeLa or MCF-7). Control variables such as solvent (DMSO concentration ≤0.1%) and incubation time. Cross-reference with structurally similar compounds (e.g., thieno[2,3-b]pyridine derivatives) to identify SAR trends .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Explore catalytic methods (e.g., organocatalysts or enzymatic catalysis) to reduce waste. Monitor atom economy by minimizing protecting groups (e.g., Boc deprotection under acidic conditions) .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For scale-up, consider simulated moving bed (SMB) chromatography. Characterize enantiopure fractions via circular dichroism (CD) spectroscopy .

Data Management and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Adopt a factorial design to systematically vary substituents (e.g., phenylamino groups) and measure biological endpoints (e.g., IC50 values). Use software like COMSOL or Design-Expert for DOE (Design of Experiments) to optimize parameters like reaction time and temperature .

Q. What tools ensure secure and reproducible data management for multi-institutional collaborations?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with role-based access controls. Use cloud platforms (e.g., Benchling) for real-time data sharing and version control. Encrypt sensitive spectral data (NMR, MS) using AES-256 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.